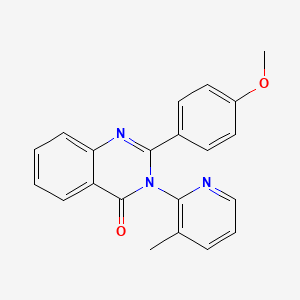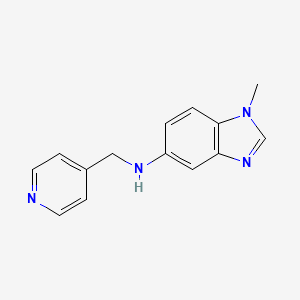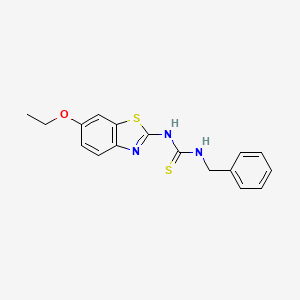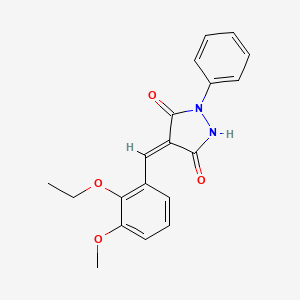![molecular formula C20H16N2O2S B5755917 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and alter the expression of certain genes involved in cell cycle regulation. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the research on N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide. Some of these include:
1. Investigating the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties.
2. Studying the interaction between this compound and various proteins to gain a better understanding of its mechanism of action.
3. Developing new drug delivery systems to improve the solubility and bioavailability of this compound.
4. Investigating the potential applications of this compound in other fields, such as material science and environmental science.
In conclusion, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide is a promising chemical compound with potential applications in various fields. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and unique chemical structure make it an interesting molecule for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide involves the reaction of 1,2-dihydro-5-acenaphthylenamine with carbon disulfide and then with 2-furylacryloyl chloride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In biochemistry, it has been used as a tool to study the interaction between proteins and DNA. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18(11-9-15-4-2-12-24-15)22-20(25)21-17-10-8-14-7-6-13-3-1-5-16(17)19(13)14/h1-5,8-12H,6-7H2,(H2,21,22,23,25)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBBODYELCBJKY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)





![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)

